Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetrahydrothieno[2,3-c]pyridine derivative characterized by:
- Acetyl group at position 6: Enhances metabolic stability and modulates lipophilicity.
- Ethyl ester at position 3: A common feature in prodrug design to enhance bioavailability.
This scaffold is prominent in medicinal chemistry, particularly in antitubulin agents, due to its ability to interact with microtubule dynamics .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S2/c1-4-28-20(25)17-13-9-10-22(12(2)23)11-15(13)29-19(17)21-18(24)14-7-5-6-8-16(14)30(3,26)27/h5-8H,4,9-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXRLOHBKHUDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Result of Action
Indole derivatives are known to have diverse biological activities.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features, synthesis yields, and physicochemical properties of the target compound with analogs:
Physicochemical Properties
- Solubility : The methylsulfonyl group in the target compound likely increases aqueous solubility compared to benzyl or benzoyl substituents .
- Thermal Stability : Higher melting points in compounds with rigid substituents (e.g., Compound 5 at 201–202°C) suggest that the target’s acetyl and methylsulfonyl groups may confer similar stability .
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic dissection of the target compound reveals three primary structural components:
- The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core.
- The 6-acetyl substituent.
- The 2-(2-(methylsulfonyl)benzamido) and 3-carboxylate functional groups.
Disconnection at the amide bond suggests late-stage coupling of a pre-formed 2-aminothienopyridine intermediate with 2-(methylsulfonyl)benzoyl chloride. The acetyl group at position 6 may originate from ketone introduction during cyclization or post-cyclization acylation, while the ethyl ester at position 3 likely derives from esterification of a carboxylic acid precursor.
Construction of the Tetrahydrothieno[2,3-c]Pyridine Core
Cyclization Strategies for Thienopyridine Scaffolds
The tetrahydrothieno[2,3-c]pyridine skeleton can be assembled via two principal routes:
Pictet-Spengler Cyclization
Adapting methodologies from, condensation of a thiophene-containing amine A with a ketone or aldehyde under acidic conditions generates the bicyclic framework B (Scheme 1). For example, reacting 2-aminothiophene-3-carboxylate with acetylacetone in trifluoroacetic acid yields a 6-acetyl-THTP derivative. This approach benefits from high regioselectivity but requires careful optimization to prevent N-oxide formation during subsequent oxidations.
Sodium Sulfide-Mediated Cyclization
As demonstrated in, treatment of bromo-substituted intermediates with sodium sulfide facilitates thiolate formation, followed by intramolecular cyclization. For instance, reacting ethyl 2-bromo-3-cyano-4,5-dihydropyridine-6-carboxylate with Na₂S generates the thieno[2,3-c]pyridine core C (Scheme 2). This method allows direct incorporation of ester groups at position 3 but may necessitate protecting groups to prevent sulfide interference during later oxidation steps.
Installation of the 3-Carboxylate Ester
Esterification of Carboxylic Acid Precursors
Hydrolysis of a nitrile group at position 3 to a carboxylic acid, followed by treatment with ethanol and H₂SO₄, yields the ethyl ester. For example, describes converting 3-cyano-THTP derivatives to esters via sequential hydrolysis (H₂SO₄, H₂O) and esterification (EtOH, H⁺).
Synthesis of the 2-(2-(Methylsulfonyl)benzamido) Group
Benzamidation of a 2-Amino Intermediate
Amination of the thienopyridine core at position 2, followed by reaction with 2-(methylsulfonyl)benzoyl chloride, installs the benzamido moiety. For instance, outlines Bts-protected amine synthesis, where deprotection (PhSH, K₂CO₃) liberates the free amine for acylation.
Integrated Synthetic Route
Combining these strategies, a plausible synthesis proceeds as follows:
- Core Formation : Pictet-Spengler reaction of ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate with acetylacetone yields ethyl 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
- Amination : Bts-protection, deprotection, and reaction with 2-(methylthio)benzoyl chloride introduces the benzamido group.
- Oxidation : Treatment with H₂O₂/H₂SO₄ converts –SMe to –SO₂Me.
Optimization Challenges and Solutions
Regioselectivity in Cyclization
Adjusting electron-donating/withdrawing groups on starting materials directs cyclization to the [2,3-c] isomer over [3,2-c]. For example, electron-withdrawing esters at position 3 favor the desired regiochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
